AZD7545, chemically known as 4-[(3-Chloro-4-{[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino}phenyl)sulfonyl]-N,N-dimethylbenzamide, is a small molecule inhibitor of pyruvate dehydrogenase kinase (PDHK). [, ] It is classified as a potent and selective inhibitor, primarily targeting the PDHK2 isoform. [, , ] AZD7545 plays a crucial role in scientific research as a tool to study the regulation of glucose oxidation, the Warburg effect in cancer cells, and potential therapeutic strategies for diseases like type 2 diabetes and cancer. [, , ]
The synthesis of AZD7545 involves several key steps that focus on creating the trifluoromethylpropanamide structure. While specific synthetic routes are proprietary to pharmaceutical companies, general methods include:
The final product is purified through crystallization or chromatography to ensure high purity, which is crucial for biological testing.
AZD7545's molecular structure can be described as follows:
Crystallographic studies have shown that AZD7545 binds effectively to the lipoyl-binding pocket of pyruvate dehydrogenase kinases, which plays a crucial role in its inhibitory action. The spatial arrangement allows for optimal interactions with the enzyme's active site, thus enhancing its inhibitory potency.
AZD7545 primarily undergoes reversible binding reactions with pyruvate dehydrogenase kinases. Key aspects include:
This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy.
The mechanism of action of AZD7545 involves:
The EC50 value for activating pyruvate dehydrogenase via inhibition of pyruvate dehydrogenase kinase 2 is reported at approximately 5.2 nM.
AZD7545 exhibits several notable physical and chemical properties:
These properties are essential for its formulation in pharmaceutical applications and influence its bioavailability and efficacy.
AZD7545 has significant potential applications in scientific research and medicine:
X-ray crystallography studies reveal that AZD7545 ((2R)-N-{4-[4-(dimethylcarbamoyl)phenylsulfonyl]-2-chlorophenyl}-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide) binds PDHK isoforms via distinct structural motifs. The compound’s trifluoromethylpropanamide moiety projects into the lipoyl-binding pocket of PDHK1 and PDHK3, while its dimethylcarbamoylphenylsulfonyl group occupies a hydrophobic subpocket near the N-terminal domain [1] [4]. High-resolution structures (PDB: 2Q8G for PDHK1; 3D2R for PDHK3) demonstrate that AZD7545 anchors to conserved residues:
Binding affinity varies across isoforms, with AZD7545 showing 15-fold higher specificity for PDHK2 (IC₅₀ = 6.4 nM) than PDHK1 (IC₅₀ = 36.8 nM) due to steric differences in their lipoyl pockets [9]. No inhibition occurs in PDHK4, where the pocket conformation excludes AZD7545 binding [1] [7].
Table 1: Crystallographic Data for AZD7545-PDHK Complexes
PDHK Isoform | PDB ID | Resolution (Å) | Key Binding Residues | Inhibition IC₅₀ |
---|---|---|---|---|
PDHK1 | 2Q8G | 2.2 | Phe157, Phe176, His142 | 36.8 nM |
PDHK2 | 2Q8G | 1.93 | Phe39, Phe52, Val38 | 6.4 nM |
PDHK3 | 3D2R | 2.03 | Phe52, Leu54, Val38 | 47.2 nM* |
PDHK4 | 3D2R | 2.0 | N/A (No binding) | >100 µM |
*Estimated from structural analogs [1] [5] [9].
AZD7545 binding triggers isoform-specific allosteric shifts:
These paradoxical effects—inhibition when bound to PDC but activation when free—highlight the context-dependent behavior of AZD7545 [1] [7].
The lipoyl-binding pocket serves as the primary interaction site for AZD7545 across PDHK isoforms. Key interactions include:
By occupying this pocket, AZD7545 disrupts PDHK recruitment to the E2/E3BP core of PDC, reducing phosphorylation efficiency by >70% in cellular assays [1] [6]. This mechanism is distinct from ATP-competitive inhibitors (e.g., radicicol), as AZD7545 minimally perturbs the nucleotide-binding site [4].
Divergent AZD7545 responses arise from isoform-specific structural motifs:
Table 2: Structural Determinants of AZD7545 Specificity Across PDHK Isoforms
Structural Feature | PDHK1 | PDHK2 | PDHK3 | PDHK4 |
---|---|---|---|---|
Lipoyl Pocket Volume | 285 ų | 310 ų | 330 ų | 210 ų |
Key Residue Differences | His142 (gatekeeper) | Val38 (hydrophobic liner) | Leu54 (flexible loop) | Asp394 (DW-motif anchor) |
C-Terminal Tail Conformation | Ordered, stabilizes closed state | Disordered | Partially ordered | Open state (DW-motif) |
AZD7545-Induced Effect | Inhibition (scaffold-bound) | Inhibition | Activation (scaffold-free) | No binding |
Critical distinctions include:
These motifs explain why AZD7545 preferentially targets PDHK2, with moderate effects on PDHK1/3, and none on PDHK4 [1] [9].
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